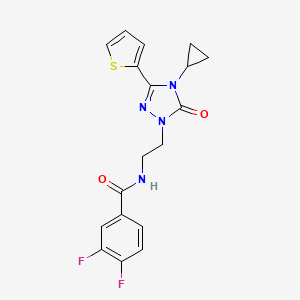
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to the specified chemical involves complex organic synthesis techniques, utilizing starting materials such as amino acids, cyclopropyl derivatives, and thiophenes. Notably, one study detailed the synthesis and structural analysis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds, showcasing the use of X-ray diffraction techniques and spectroscopic methods (IR, 1H NMR, 13C NMR) to characterize the newly synthesized compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray crystallography, revealing important features such as intermolecular hydrogen bonding patterns and ring conformations. For instance, analysis of similar triazole and thiophene derivatives has provided insights into the arrangement of molecules in the solid state and their conformational preferences (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, leading to the formation of diverse heterocyclic structures. Their reactivity has been explored in contexts such as antimicrobial activity studies and the development of new synthetic methodologies (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds. Detailed structural analysis contributes to the knowledge of how molecular features influence physical properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with biological targets, are informed by the compound's structure. Spectroscopic studies and computational analyses, such as density functional theory (DFT) calculations, provide insights into the electronic structure and potential chemical behavior of these molecules (Zacharias, Varghese, Akshaya, Savitha, & George, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Lignan Conjugates : Cyclopropane derivatives like N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds with similar structures have shown remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Novel Aromatic Polyimides : Derivatives of this compound have been used in the synthesis of new aromatic polyimides. These polyimides are soluble in various organic solvents and exhibit high thermal stability, which is crucial for industrial applications (Butt et al., 2005).
Biomedical Research
Cancer Cell Research : Triazole derivatives bearing a structure similar to this compound have been studied for their effects on cancer cell migration and growth. These studies are crucial in the development of potential anticancer drugs (Šermukšnytė et al., 2022).
Antitumor Properties : Research on related compounds has revealed significant antitumor activities, highlighting the potential of these compounds in cancer therapy. The simplicity of synthesis and the diverse reactive sites make these compounds interesting for further biological investigations (Shams et al., 2010).
Antimicrobial Applications
- Antimicrobial Screening : Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial properties. Such compounds could provide valuable therapeutic interventions for microbial diseases (Desai et al., 2013).
Other Applications
- Synthesis of Heterocycles : This compound and its derivatives are used in synthesizing a wide range of heterocycles, which have applications in pharmaceuticals and materials science (Honey et al., 2012).
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNBYJZGSXBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

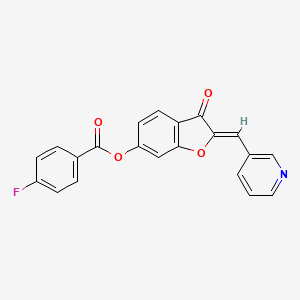
![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

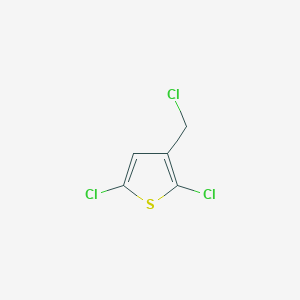

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)
![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)
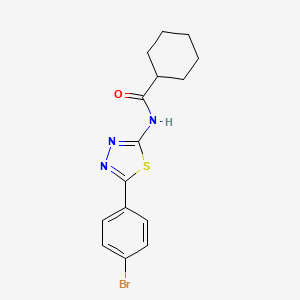

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
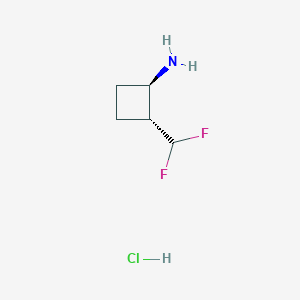
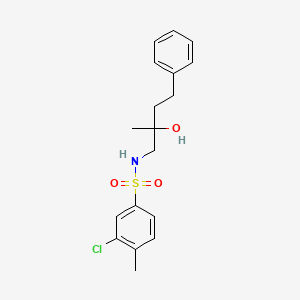
carbamoyl]methyl})amino}acetate](/img/structure/B2481097.png)